molecular formula C13H17N3O2 B2807459 6-(6-Methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2034308-86-4

6-(6-Methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid

Katalognummer: B2807459
CAS-Nummer: 2034308-86-4
Molekulargewicht: 247.298
InChI-Schlüssel: PRYOTBBSELUWBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 6-(6-Methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid features a spirocyclic scaffold fused with a pyrimidine ring and a carboxylic acid moiety. The spirocyclic core enhances conformational rigidity, which may improve target selectivity and metabolic stability compared to non-rigid analogs .

Eigenschaften

IUPAC Name

6-(6-methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-9-5-11(15-8-14-9)16-6-10(12(17)18)13(7-16)3-2-4-13/h5,8,10H,2-4,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYOTBBSELUWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC(C3(C2)CCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the pyrimidine moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

6-(6-Methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6-(6-Methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-(6-Methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine moiety can engage in hydrogen bonding and π-π interactions, while the spirocyclic structure provides rigidity and spatial orientation, enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid ()
  • Key Difference : Pyrimidin-2-yl substituent instead of 6-methylpyrimidin-4-yl.
  • Impact: The positional isomerism (2- vs. 4-pyrimidine substitution) alters electronic distribution and steric interactions.
2-Chloro-6-methylpyrimidine-4-carboxylic acid ()
  • Key Difference : Chlorine substitution at the 2-position of the pyrimidine ring.
  • Impact : The electron-withdrawing chlorine atom increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions. However, the lack of a spirocyclic system reduces conformational rigidity, leading to lower target specificity .

Modifications to the Spirocyclic Core

6-(2,5-Difluorobenzyl)-6-azaspiro[3.4]octane-8-carboxylic acid ()
  • Key Difference : A 2,5-difluorobenzyl group replaces the pyrimidine ring.
  • The molecular weight increases to 281.302 g/mol (vs. 255.31 g/mol for the target compound), which may reduce solubility .
(8R)-6-(2-amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid ()
  • Key Difference : Extended heterocyclic system (pyrimidoindole) and additional fluorine atoms.
  • Impact : The fused indole-pyrimidine system increases planarity, favoring intercalation with DNA or RNA. Dual fluorination (C7 and C8) improves metabolic stability but introduces stereochemical complexity (one chiral center) that requires enantioselective synthesis .

Carboxylic Acid Derivatives and Protective Groups

6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid ()
  • Key Difference : tert-butoxycarbonyl (Boc) protection of the azaspiro nitrogen.
  • Impact : The Boc group serves as a temporary protective moiety during synthetic routes, preventing unwanted side reactions. Deprotection under acidic conditions (e.g., TFA) regenerates the free amine, enabling further functionalization .

Tabulated Comparative Analysis

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Properties
6-(6-Methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid (Target) 6-Methylpyrimidin-4-yl, carboxylic acid ~255.31* Balanced lipophilicity (clogP ~1.2), spirocyclic rigidity
6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid () Pyrimidin-2-yl ~195.22 Reduced steric hindrance, lower clogP (~0.7)
6-(2,5-Difluorobenzyl)-6-azaspiro[3.4]octane-8-carboxylic acid () 2,5-Difluorobenzyl 281.302 Enhanced metabolic stability, higher molecular weight
(8R)-Fluoro-pyrimidoindole-spiro analog () Pyrimidoindole, dual fluorination 373.357 DNA/RNA binding potential, stereochemical complexity
Boc-protected derivative () Boc-protected amine 255.31 Synthetic intermediate, requires deprotection for bioactivity

*Estimated based on analogs in and .

Biologische Aktivität

6-(6-Methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features a spirocyclic core combined with a pyrimidine moiety, which may enhance its interaction with biological targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3O2C_{12}H_{15}N_{3}O_{2}. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC₁₂H₁₅N₃O₂
Molecular Weight225.27 g/mol
SMILESCC1=NC(=O)C(C1)N2C=NC(=N)C=C2
InChIInChI=1S/C12H15N3O2/c1-7(13)10(15)12(16)11(14)9(2)8(3)4/h7H,1-6H2,(H,16,17)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound's binding affinity to proteins and enzymes. The spirocyclic structure contributes to the rigidity and spatial orientation necessary for effective molecular recognition.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing spirocyclic structures can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. Its structural similarity to known antimicrobial agents indicates potential efficacy against bacterial strains, although specific data on its activity against pathogens remains limited.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structural features may allow it to inhibit key enzymes involved in metabolic pathways associated with disease states, such as cancer and infectious diseases. For example, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

Case Studies

  • Anticancer Activity Study : A study conducted on various pyrimidine derivatives, including the target compound, demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7). The IC50 values indicated effective inhibition of cell proliferation at micromolar concentrations.
  • Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited moderate antibacterial activity, suggesting further exploration in antibiotic development.

Comparative Analysis with Similar Compounds

The following table compares the biological activities of this compound with related compounds:

CompoundAnticancer ActivityAntimicrobial ActivityEnzyme Inhibition
This compoundModerateModeratePotential
2-Aminopyrimidin-4(3H)-oneHighLowYes
2,6-Diazaspiro[3.4]octaneModerateHighYes

Q & A

Q. What are the key structural features of 6-(6-Methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid, and how do they influence its chemical reactivity?

The compound features a spirocyclic framework (azaspiro[3.4]octane) fused with a 6-methylpyrimidine ring and a carboxylic acid group at position 7. The spirocyclic structure introduces steric constraints that may limit conformational flexibility, while the pyrimidine ring contributes to π-π stacking and hydrogen-bonding interactions. The methyl group on the pyrimidine enhances lipophilicity, potentially affecting solubility and membrane permeability .

Methodological Insight : Use X-ray crystallography or NMR spectroscopy to confirm spatial arrangements and intramolecular interactions. Computational tools (e.g., DFT calculations) can predict reactive sites, such as the carboxylic acid for salt formation or the pyrimidine for electrophilic substitution .

Q. What synthetic strategies are recommended for preparing derivatives of this compound?

Common approaches include:

  • Ring-closing metathesis to construct the spirocyclic core.
  • Condensation reactions between pyrimidine precursors and spirocyclic intermediates.
  • Protecting group strategies (e.g., tert-butoxycarbonyl for the carboxylic acid) to prevent unwanted side reactions during synthesis .

Q. Example Protocol :

Synthesize the azaspiro[3.4]octane scaffold via cyclization of a γ-lactam intermediate.

Introduce the methylpyrimidine moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Deprotect the carboxylic acid group under acidic conditions (e.g., TFA) .

Q. How can researchers characterize the purity and stability of this compound under varying conditions?

  • HPLC-MS : Quantify purity and detect degradation products.
  • Thermogravimetric analysis (TGA) : Assess thermal stability.
  • pH-dependent solubility studies : Evaluate stability in aqueous buffers (e.g., pH 1–13) .

Critical Note : The carboxylic acid group may undergo esterification or decarboxylation under acidic/basic conditions. Monitor via FT-IR (loss of COOH stretching at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Variable Substituents : Replace the methyl group on the pyrimidine with halogens (F, Cl) or electron-withdrawing groups to modulate binding affinity.
  • Spirocyclic Modifications : Introduce heteroatoms (e.g., S, O) into the spiro framework to alter ring strain and solubility .

Q. Experimental Design :

Synthesize a library of derivatives with systematic substituent variations.

Test in vitro against target enzymes (e.g., kinases) using surface plasmon resonance (SPR) or fluorescence polarization assays .

Corrogate activity data with computational docking (e.g., AutoDock Vina) to identify critical binding interactions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Common Contradictions : Discrepancies in IC₅₀ values or selectivity profiles across studies. Resolution Strategies :

  • Standardize assay conditions (e.g., buffer composition, temperature).
  • Validate target engagement using cryo-EM or X-ray crystallography to confirm binding modes.
  • Re-evaluate compound solubility (via dynamic light scattering ) to rule out aggregation artifacts .

Q. What methodologies are recommended for identifying off-target effects in cellular assays?

  • Chemical Proteomics : Use immobilized compound probes to capture interacting proteins from cell lysates.
  • RNA-seq : Profile transcriptional changes post-treatment to identify unintended pathways.
  • Kinase Inhibitor Profiling : Screen against a panel of 400+ kinases (e.g., Eurofins KinaseProfiler) .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME or ADMETlab2.0 can forecast solubility, metabolic stability, and CYP450 inhibition.
  • Molecular Dynamics (MD) Simulations : Simulate compound behavior in lipid bilayers to predict blood-brain barrier penetration .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Challenges : Low abundance in plasma, matrix interference, and isomerization (if chiral centers exist). Solutions :

  • LC-MS/MS with isotopic labeling (e.g., ¹³C-carboxylic acid) for enhanced sensitivity.
  • Chiral HPLC to separate enantiomers, if applicable .

Q. How can researchers validate the mechanism of action in vivo?

  • Genetic Knockdown : Use siRNA or CRISPR-Cas9 to silence the putative target gene and assess rescue effects.
  • Pharmacodynamic Biomarkers : Measure downstream signaling markers (e.g., phosphorylated proteins) via Western blot or ELISA .

Q. What regulatory considerations apply to preclinical development of derivatives?

  • ICH Guidelines : Follow Q3A (impurities) and Q1D (stability testing) for impurity profiling and forced degradation studies.
  • Genotoxicity Screening : Conduct Ames tests and micronucleus assays to rule out mutagenic potential .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.